molecular formula C13H13F3O B8626204 4-(3,4,5-Trifluorophenyl)cyclohexane-1-carbaldehyde CAS No. 160148-06-1

4-(3,4,5-Trifluorophenyl)cyclohexane-1-carbaldehyde

Cat. No. B8626204
M. Wt: 242.24 g/mol
InChI Key: NFHOVIGMSHFLFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4,5-Trifluorophenyl)cyclohexane-1-carbaldehyde is a useful research compound. Its molecular formula is C13H13F3O and its molecular weight is 242.24 g/mol. The purity is usually 95%.
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properties

CAS RN

160148-06-1

Product Name

4-(3,4,5-Trifluorophenyl)cyclohexane-1-carbaldehyde

Molecular Formula

C13H13F3O

Molecular Weight

242.24 g/mol

IUPAC Name

4-(3,4,5-trifluorophenyl)cyclohexane-1-carbaldehyde

InChI

InChI=1S/C13H13F3O/c14-11-5-10(6-12(15)13(11)16)9-3-1-8(7-17)2-4-9/h5-9H,1-4H2

InChI Key

NFHOVIGMSHFLFI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C=O)C2=CC(=C(C(=C2)F)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To dried methoxymethyltriphenylphosphonium chloride (abbreviated as MTP, hereinafter) 25 g (72.9 mmol), THF 300 ml was added, and potassium-t-butoxide 8.2 g (73.1 mmol) was added. The mixture was stirred for about one hour. To the reactant, a THF solution (150 ml) of the above 4-(3,4,5-trifluorophenyl)cyclohexanone 14.8 g (64.9 mmol) was added dropwise, and the mixture was stirred for 2 hours. Water 300 ml was added to the reactant, the product was extracted with toluene. The extract was washed with a sodium chloride aqueous solution, dried over anhydrous magnesium sulfate, and the solvent was distilled off. The residue was purified by silica gel column chromatography (eluent: toluene). The resulting purified material was stirred in mixture solvent of 3N-hydrochloric acid 200 ml and THF 200 ml for 5 hours, and the product was extracted with toluene. The extract was washed with a saturated sodium bicarbonate aqueous solution and then with water, and dried over anhydrous magnesium sulfate. Toluene was distilled off to obtain 4-(3,4,5-trifluorophenyl) cyclohexanecarboaldehyde 10.5 g (43.3 mmol). The yield was 66.7% from 4-(3,4,5-trifluorophenyl) cyclohexanone.
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0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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300 mL
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8.2 g
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150 mL
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14.8 g
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300 mL
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